![molecular formula C17H15N3O2S B5635620 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
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Description
Synthesis Analysis
The synthesis of thiadiazole derivatives generally involves the reaction of suitable precursors under controlled conditions. For example, 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, a compound with a somewhat similar structure, was synthesized through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone (Mao-Jing Wu, 2013). Another example includes the synthesis of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid (Rong Wan et al., 2006).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives often features significant interactions that contribute to their stability and biological activity. For instance, the crystal structure analysis of similar thiadiazole compounds reveals intermolecular hydrogen bonds and π-π stacking interactions, which help stabilize the molecule and potentially influence its biological activities (Mao-Jing Wu, 2013).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, demonstrating a range of properties such as fungicidal activity. The interactions and functional groups present in these molecules contribute to their chemical behavior and potential applications in different fields (Mao-Jing Wu, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-11-15-19-20-17(23-15)18-16(21)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJEBVQGUWYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]biphenyl-4-carboxamide |
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